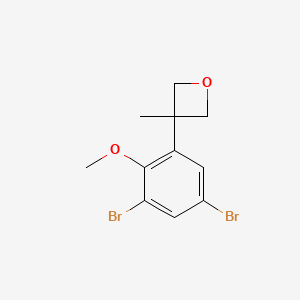

3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane

Description

Properties

Molecular Formula |

C11H12Br2O2 |

|---|---|

Molecular Weight |

336.02 g/mol |

IUPAC Name |

3-(3,5-dibromo-2-methoxyphenyl)-3-methyloxetane |

InChI |

InChI=1S/C11H12Br2O2/c1-11(5-15-6-11)8-3-7(12)4-9(13)10(8)14-2/h3-4H,5-6H2,1-2H3 |

InChI Key |

UGUSEFXYXDTCOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(COC1)C2=C(C(=CC(=C2)Br)Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 3,5-Dibromo-2-methoxyphenyl Intermediate

The aromatic ring is functionalized by selective bromination of 2-methoxyphenyl derivatives:

- Bromination is usually achieved using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine atoms at the 3 and 5 positions.

- Methoxy substituent directs bromination ortho and para to itself, facilitating substitution at 3 and 5 positions.

- Purification involves recrystallization or chromatographic techniques to isolate the dibromo-substituted intermediate.

Formation of the Oxetane Ring

The oxetane ring is formed by intramolecular cyclization involving a suitable 1,3-diol or halohydrin precursor:

- Intramolecular etherification is a common method, where a 1,3-diol or a halohydrin undergoes base-promoted cyclization to form the oxetane ring.

- Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are typical bases used to deprotonate hydroxyl groups, promoting ring closure.

- For the methyl substitution at the 3-position of oxetane, a methylated precursor or methylation step is introduced prior to or during ring formation.

Specific Method Example

A representative preparation sequence based on literature and patent data:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-Methoxyphenol + Br2 or NBS, controlled temperature | Selective bromination to 3,5-dibromo-2-methoxyphenyl intermediate | ~70-80 |

| 2 | 3,5-Dibromo-2-methoxyphenyl alcohol + methyl halide | Methylation of phenolic hydroxyl group or side chain | ~85 |

| 3 | Halohydrin precursor + KOtBu in DMSO, room temperature | Intramolecular cyclization to form oxetane ring | 65-75 |

| 4 | Purification by crystallization or chromatography | Isolation of pure 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane | — |

Research Findings and Optimization Notes

- Base choice and solvent impact: Use of potassium tert-butoxide in DMSO at moderate temperatures (15-20 °C) provides good yields and minimizes side reactions like elimination or ring fragmentation.

- Reaction monitoring: Completion is typically monitored by TLC or NMR to ensure full cyclization and bromination without over-bromination or decomposition.

- Diastereomer formation: Methyl substitution at the 3-position can lead to diastereomeric mixtures due to benzylic cation intermediates during cyclization; reaction conditions are optimized to favor the desired isomer.

- Water removal: During ring formation, removal of water by azeotropic distillation or molecular sieves improves yield by driving equilibrium toward cyclization.

- Purification: Crystallization from methanol or chromatographic separation ensures high purity, critical for subsequent applications.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Outcome |

|---|---|---|

| Bromination agent | Br2 or NBS, mild temperature (0-25 °C) | Selective dibromination |

| Base for cyclization | KOtBu or NaH | Promotes ring closure, avoids side reactions |

| Solvent | DMSO, THF | Solubilizes reactants, stabilizes intermediates |

| Temperature | 15-130 °C (depending on step) | Controls reaction rate and selectivity |

| Reaction time | 3-5 hours for cyclization | Ensures complete conversion |

| Purification method | Crystallization, chromatography | High purity product |

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like selenium dioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the oxetane ring or the aromatic substituents.

Common Reagents and Conditions

Oxidation: Selenium dioxide (SeO2) in an organic solvent like acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane can exhibit antiviral properties. For instance, compounds similar to this structure have been evaluated for their efficacy against viral infections by acting as non-nucleoside inhibitors of viral polymerases. The structural features of the compound allow for interactions that stabilize binding within the active sites of these enzymes, potentially leading to effective therapeutic agents against viruses such as Hepatitis C .

Cancer Research

In the realm of oncology, studies have shown that compounds with similar oxetane structures can target cancer stem cells. The unique molecular configuration may enhance the selectivity towards tumorigenic cells while sparing normal cells, thereby reducing side effects associated with conventional chemotherapy . This selectivity is crucial for developing targeted therapies that improve patient outcomes.

Photoinitiated Polymerization

The compound is also relevant in the field of polymer science, particularly in photoinitiated polymerization processes. Its ability to participate in radical polymerization under UV light makes it a candidate for use in coatings and adhesives. The kinetics of polymerization involving this compound have been studied to optimize conditions for producing high-performance materials .

Cosmetic Formulations

Another application lies in cosmetic formulations where the compound can serve as a stabilizer or a functional ingredient. Its properties may enhance the stability and efficacy of topical products, ensuring prolonged activity and safety when applied to skin . Regulatory assessments are critical here to ensure compliance with safety standards before market introduction.

Case Studies

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine atoms and methoxy group. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The oxetane ring also contributes to the compound’s stability and reactivity, enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Comparison with Similar Oxetane Derivatives

Physicochemical Properties

Table 3: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (pH 6.5) |

|---|---|---|---|

| 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane | ~370 (estimated) | ~3.5 | Moderate |

| 3-Methyloxetane (Compound 4) | ~250 (estimated) | ~2.8 | High |

| 3-((4-Bromobutoxy)methyl)-3-methyloxetane | ~280 (estimated) | ~2.0 | High |

Analysis:

- Lipophilicity: The target compound’s higher LogP (~3.5) compared to aliphatic oxetanes (~2.0–2.8) reflects increased lipophilicity from brominated aryl groups, which may enhance membrane permeability but reduce aqueous solubility.

- Solubility: Compounds with polar substituents (e.g., hydroxymethyl or methoxyethoxy groups) exhibit better solubility, critical for formulation .

Biological Activity

3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique oxetane ring structure combined with a dibrominated aromatic system. The presence of bromine atoms may enhance its biological activity through increased lipophilicity and potential interactions with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of dibromo-phenyl compounds can act as inhibitors of Raf kinases, which are critical in the MAPK signaling pathway associated with various cancers. Specifically, compounds that inhibit B-Raf or C-Raf are being explored for their efficacy against tumors driven by Ras mutations.

- Mechanism of Action : The inhibition of Raf kinases leads to reduced cell proliferation and survival in cancer cells. The compound is thought to bind in a DFG-out mode, minimizing paradoxical activation of the Raf pathway, which is a common issue with other B-Raf inhibitors .

- Case Study : In vitro assays demonstrated that compounds similar to this compound exhibited significant cytotoxicity against melanoma and breast cancer cell lines. These findings suggest that the compound could be developed further as an anticancer agent .

2. Antimicrobial Activity

The antimicrobial properties of related dibromo compounds have been documented, showing effectiveness against various bacterial strains.

- Efficacy : In studies assessing antibacterial activity, compounds derived from similar structures demonstrated minimal inhibitory concentrations (MIC) as low as 1 μg/mL against pathogens such as Staphylococcus aureus and Bacillus subtilis. This suggests a strong potential for development into new antibacterial agents .

- Comparative Analysis :

| Pathogen | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 1 |

| Staphylococcus aureus | 1 |

| Campylobacter jejuni | 2 |

| Pseudomonas aeruginosa | 4 |

| Listeria monocytogenes | 8 |

These results indicate that the compound could serve as a viable alternative to existing antibiotics, especially given the rising concern over antibiotic resistance.

Research Findings

Various studies have explored the pharmacokinetics and pharmacodynamics of dibromo-phenyl compounds. In silico studies have predicted favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for these compounds, indicating their potential for safe therapeutic use .

In Silico Studies

Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with target proteins involved in cell signaling pathways related to cancer progression and bacterial resistance mechanisms. These interactions are crucial for understanding how modifications to the chemical structure can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane, and how can reaction conditions be optimized?

- Methodological Answer : A one-step dibromination method for cyclic ethers, such as oxetanes, has been reported using Appel or Corey-Fuchs reaction conditions. Optimization involves controlling stoichiometry of brominating agents (e.g., PBr₃ or CBr₄), reaction temperature (typically 0–25°C), and solvent polarity (e.g., dichloromethane or THF). Post-reaction purification via column chromatography with silica gel and hexane/ethyl acetate gradients is critical for isolating the dibrominated product . For analogous dibromo compounds, iodine-catalyzed cyclization in toluene at 110°C has been employed, with monitoring via TLC and NMR to track intermediate formation .

Q. Which spectroscopic and crystallographic techniques are suitable for structural characterization of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration and intermolecular interactions (e.g., Br⋯Br contacts or C–H⋯H bonding) using single-crystal diffraction data. CCDC deposition (e.g., reference code 1828960) ensures reproducibility .

- NMR Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies methoxy (-OCH₃), methyloxetane, and aromatic proton environments. 2D techniques (COSY, HSQC) clarify coupling patterns and substituent positions .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and isotopic patterns from bromine atoms .

Advanced Research Questions

Q. How can copolymerization reactivity parameters of this compound with other oxetanes be analyzed?

- Methodological Answer : Use the Mayo-Lewis equation to determine monomer reactivity ratios (e.g., and ) in radical or cationic copolymerization. For example, copolymerizing with 3,3-dimethyloxetane requires monitoring via ¹H NMR to quantify incorporation ratios. Kinetic studies under varying initiator concentrations (e.g., BF₃·OEt₂) and temperatures (e.g., 25–60°C) reveal thermodynamic vs. kinetic control. Microstructure analysis via MALDI-TOF MS identifies sequence distribution .

Q. What strategies resolve contradictions in thermal stability data for dibromo-oxetane derivatives under oxidative conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures () in inert (N₂) vs. oxidative (O₂) atmospheres to assess stability discrepancies.

- DFT Calculations : Model bond dissociation energies (BDEs) for C–Br and C–O bonds to predict degradation pathways.

- Controlled Experiments : Replicate conflicting studies with standardized protocols (e.g., heating rate: 10°C/min, sample mass: 5–10 mg) to isolate variables like moisture content or catalytic impurities .

Q. How can mechanistic insights into the electrophilic aromatic substitution (EAS) of the methoxyphenyl group be validated experimentally?

- Methodological Answer :

- Isotopic Labeling : Introduce deuterium at the methoxy group’s ortho position to track regioselectivity during bromination.

- Kinetic Isotope Effects (KIEs) : Compare reaction rates () using GC-MS to determine if EAS is rate-limiting.

- Competition Experiments : React 3-methyloxetane derivatives with mixed electrophiles (e.g., Br₂ vs. Cl₂) to map substituent directing effects .

Q. What computational approaches predict the environmental adsorption behavior of this compound on indoor surfaces?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with silica or cellulose surfaces using force fields (e.g., OPLS-AA) to estimate binding energies.

- Microspectroscopic Imaging : Apply AFM-IR or ToF-SIMS to analyze surface adsorption layers in controlled humidity/temperature chambers .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported copolymerization reactivity parameters?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., Makromol. Chem. 1978 vs. Eur. Polym. J. 1978) to identify outliers.

- Sensitivity Testing : Vary experimental parameters (e.g., initiator purity, solvent dryness) to assess reproducibility.

- Multivariate Regression : Correlate reactivity ratios () with electronic descriptors (Hammett σ) of substituents .

Experimental Design Considerations

Q. What protocols ensure safe handling and waste management of brominated byproducts?

- Methodological Answer :

- Quenching : Treat residual Br₂ with Na₂S₂O₃ solution to neutralize reactivity.

- Waste Segregation : Separate halogenated organic waste (e.g., dibromo intermediates) from aqueous layers using separatory funnels.

- Analytical Monitoring : Use ion chromatography to detect bromide ions in effluent, ensuring compliance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.